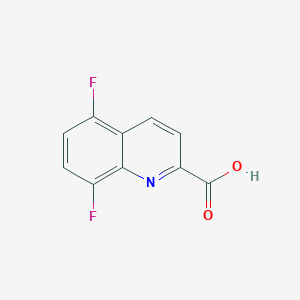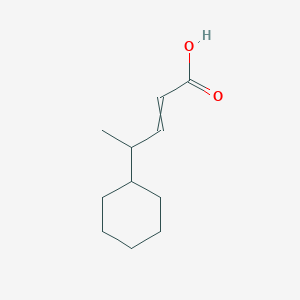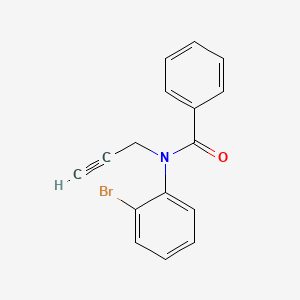
4,5-Dimethyloctadec-3-en-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyloctadec-3-en-6-ol is an organic compound with the molecular formula C20H40O. It is a long-chain alcohol with a double bond and two methyl groups, making it a unique structure in the realm of organic chemistry. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyloctadec-3-en-6-ol typically involves the use of alkenes and alcohols as starting materials. One common method is the hydroboration-oxidation of 4,5-dimethyloctadec-3-ene. This process involves the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired alcohol.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of the corresponding ketone or aldehyde. This method involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to facilitate the reduction process.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dimethyloctadec-3-en-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, NaBH4, H2 (hydrogen gas) with metal catalysts
Substitution: SOCl2 (thionyl chloride), PBr3 (phosphorus tribromide)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alcohols
Substitution: Alkyl halides, sulfonates
Aplicaciones Científicas De Investigación
4,5-Dimethyloctadec-3-en-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and as a surfactant in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyloctadec-3-en-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, it can interact with cell membranes, enzymes, and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
- 4,5-Dimethyloctadec-3-en-2-ol
- 4,5-Dimethyloctadec-3-en-7-ol
- 4,5-Dimethyloctadec-3-en-8-ol
Comparison: While these compounds share a similar backbone structure, the position of the hydroxyl group and the double bond can significantly influence their chemical properties and reactivity. 4,5-Dimethyloctadec-3-en-6-ol is unique due to its specific positioning of the hydroxyl group, which affects its hydrogen bonding capabilities and overall molecular interactions.
Propiedades
Número CAS |
918403-20-0 |
|---|---|
Fórmula molecular |
C20H40O |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
4,5-dimethyloctadec-3-en-6-ol |
InChI |
InChI=1S/C20H40O/c1-5-7-8-9-10-11-12-13-14-15-17-20(21)19(4)18(3)16-6-2/h16,19-21H,5-15,17H2,1-4H3 |
Clave InChI |
HMYIBUQDZNTYDG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C(C)C(=CCC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole]](/img/structure/B12619537.png)
![3H-Imidazo[4,5-H][1,6]naphthyridine](/img/structure/B12619542.png)

![2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12619554.png)


![1-[2-(4-Fluorophenyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12619564.png)
![2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12619581.png)


![3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine](/img/structure/B12619598.png)


![(10S,11R,15S,16R)-13-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619617.png)
